1-(ethylsulfonyl)-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide
Overview
Description
1-(ethylsulfonyl)-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C24H27FN4O3S and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.17879007 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with sulfonyl hydrazone scaffolds and piperidine rings are significant in medicinal chemistry due to their versatile biological activities. A study by Karaman et al. (2016) highlighted the microwave-assisted synthesis of sulfonyl hydrazones featuring piperidine derivatives. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, showing notable potential in these areas. The synthesis involved condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one, a process that might be analogous to the synthesis of the compound . The antioxidant and anticholinesterase activities of these compounds could hint at the potential applications of similarly structured molecules in therapeutic contexts, specifically in the treatment or management of oxidative stress-related diseases and neurodegenerative disorders such as Alzheimer's disease (Karaman et al., 2016).
Solvent Applications in Li-ion Batteries
Another research avenue for structurally similar compounds involves their application in the field of energy storage. Kim et al. (2013) discussed the use of 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries. Although this specific compound does not directly correlate to "1-(ethylsulfonyl)-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide," the use of sulfonyl and piperidine components in the context of ionic liquids for battery electrolytes opens discussions on the potential material science applications of the compound. The improved conductivity and battery performance attributed to these types of compounds underscore their importance in developing more efficient energy storage solutions (Kim et al., 2013).
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3S/c1-2-33(31,32)29-13-5-6-19(17-29)24(30)27-26-14-20-16-28(23-8-4-3-7-22(20)23)15-18-9-11-21(25)12-10-18/h3-4,7-12,14,16,19H,2,5-6,13,15,17H2,1H3,(H,27,30)/b26-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHTXIFYCOGZMQ-VULFUBBASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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